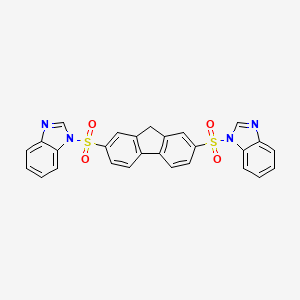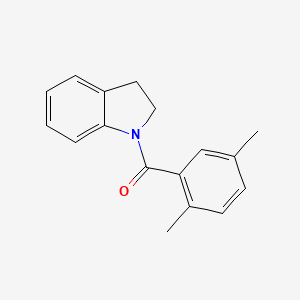![molecular formula C17H11Cl2NO3 B5777948 [5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate](/img/structure/B5777948.png)
[5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, which make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of [5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. Additionally, [5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate has been found to activate certain signaling pathways in the body, which could contribute to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
[5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate has a variety of biochemical and physiological effects. This compound has been found to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, [5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate has been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress. Finally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using [5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, this compound has a variety of potential applications in scientific research, which make it a versatile tool for investigating a range of biological processes. However, one limitation of using [5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are a number of potential future directions for research on [5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate. One area of interest is the development of new anti-inflammatory drugs based on this compound. Additionally, [5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate could be further investigated as a potential treatment for cancer. Finally, future research could focus on elucidating the mechanism of action of this compound, which could provide valuable insights into the biological processes it affects.
Méthodes De Synthèse
The synthesis of [5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate involves the reaction of 2-furancarboxylic acid with 2,3-dichlorobenzyl chloride and nicotinic acid. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and requires careful monitoring to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
[5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate has been used in a variety of scientific research applications, including studies on inflammation, oxidative stress, and cancer. This compound has been found to have anti-inflammatory properties, which make it a potential treatment for conditions such as arthritis and asthma. Additionally, [5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate has been shown to have antioxidant effects, which could make it useful in the prevention of oxidative damage in the body. Finally, this compound has been found to have anti-cancer properties, which make it a promising candidate for the development of new cancer treatments.
Propriétés
IUPAC Name |
[5-(2,3-dichlorophenyl)furan-2-yl]methyl pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO3/c18-14-5-1-4-13(16(14)19)15-7-6-12(23-15)10-22-17(21)11-3-2-8-20-9-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWURUOHVUONGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)COC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2,3-Dichlorophenyl)-2-furyl]methyl nicotinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5777868.png)
![N-(3-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5777876.png)




![3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5777908.png)

![4-[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5777916.png)
![1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5777927.png)



![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5777957.png)